(2-Iodoethyl)cyclopropane
Overview
Description
(2-Iodoethyl)cyclopropane is an organic compound with the molecular formula C5H9I It consists of a cyclopropane ring substituted with an iodoethyl group
Synthetic Routes and Reaction Conditions:
- One common method for synthesizing this compound involves the cyclization of 2-iodoethyl-substituted olefins using zinc powder in a mixture of t-butyl alcohol and water .
- Another method includes the cyclization of 1,3-dihalopropanes with zinc powder in ethanol .
- A specific synthesis example involves the reaction of 2-cyclopropylethanol with imidazole, iodine, and triphenylphosphine in dichloromethane at temperatures ranging from 0°C to 30°C .
Industrial Production Methods:
- Industrial production methods for this compound are not extensively documented. the methods mentioned above can be scaled up for industrial applications with appropriate modifications to reaction conditions and equipment.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions due to the presence of the iodine atom, which is a good leaving group.
Cyclopropanation Reactions: The compound can participate in cyclopropanation reactions, where the cyclopropane ring is formed or modified.
Common Reagents and Conditions:
- Reagents such as zinc powder, imidazole, iodine, and triphenylphosphine are commonly used in the synthesis and reactions involving this compound .
- Reaction conditions typically involve solvents like dichloromethane and ethanol, with temperature control being crucial for successful reactions .
Major Products Formed:
- The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions may yield various substituted cyclopropane derivatives .
Chemistry:
- This compound is used as an intermediate in organic synthesis, particularly in the formation of cyclopropane-containing compounds .
Biology and Medicine:
- The compound’s potential applications in biology and medicine are still under exploration. Its unique structure may offer opportunities for developing new pharmaceuticals or biologically active molecules .
Industry:
Mechanism of Action
The mechanism of action for (2-Iodoethyl)cyclopropane primarily involves its reactivity due to the strained cyclopropane ring and the presence of the iodine atom. The compound can participate in various chemical reactions, such as nucleophilic substitution and cyclopropanation, through the formation of reactive intermediates like carbenes .
Comparison with Similar Compounds
Cyclopropane: A simple cycloalkane with a three-membered ring, known for its high reactivity due to ring strain.
Cyclobutane: A four-membered ring compound with less ring strain compared to cyclopropane.
Cyclopentane: A five-membered ring compound with even less ring strain and higher stability.
Uniqueness:
Properties
IUPAC Name |
2-iodoethylcyclopropane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9I/c6-4-3-5-1-2-5/h5H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPVQDOZPSDGYPC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CCI | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20624181 | |
Record name | (2-Iodoethyl)cyclopropane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20624181 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
335449-19-9 | |
Record name | (2-Iodoethyl)cyclopropane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20624181 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2-Iodoethyl)cyclopropane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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